molecular formula C16H12ClNO2S B13350825 2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid CAS No. 897554-57-3

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B13350825
CAS No.: 897554-57-3
M. Wt: 317.8 g/mol
InChI Key: DPUFZNWNTNDUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a chlorothiophene group and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the condensation of 5-chlorothiophene-2-carboxylic acid with a suitable quinoline derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid is unique due to its specific combination of a quinoline core with a chlorothiophene group and carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .

Properties

CAS No.

897554-57-3

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H12ClNO2S/c1-8-3-4-9(2)15-14(8)10(16(19)20)7-11(18-15)12-5-6-13(17)21-12/h3-7H,1-2H3,(H,19,20)

InChI Key

DPUFZNWNTNDUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C3=CC=C(S3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.